molecular formula C11H14F3N3O B2987896 2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine CAS No. 2034378-61-3

2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine

Cat. No.: B2987896
CAS No.: 2034378-61-3
M. Wt: 261.248
InChI Key: VDXRCEMEBLLVDX-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities . This compound, with its unique structure, has garnered interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild, and the process is environmentally benign .

For industrial production, the synthesis might involve optimizing reaction conditions to increase yield and reduce costs. This could include using different solvents, catalysts, or reaction temperatures to achieve the desired product efficiently.

Chemical Reactions Analysis

2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction might yield an alcohol.

Scientific Research Applications

2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine include other pyrimidine derivatives with different substituents. For example:

The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.

Properties

IUPAC Name

2,6-dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O/c1-7-5-17(6-8(2)18-7)10-15-4-3-9(16-10)11(12,13)14/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXRCEMEBLLVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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